High Intrinsic Hole Drift Mobility in Amorphous Films Outperforms Spiro-OMeTAD
The neat, amorphous film of TTPA exhibits an intrinsic hole drift mobility that is over 170 times higher than that of the benchmark hole transport material Spiro-OMeTAD. This superior mobility is a direct consequence of TTPA's molecular structure, which facilitates more compact hole-transporting moieties and shorter hopping distances [1]. In contrast, Spiro-OMeTAD suffers from relatively low intrinsic hole mobility, often requiring chemical doping to achieve adequate performance in devices [2].
| Evidence Dimension | Intrinsic Hole Drift Mobility (μ) of Neat Amorphous Film |
|---|---|
| Target Compound Data | 7 × 10⁻³ cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | Spiro-OMeTAD: 4.1 × 10⁻⁵ cm² V⁻¹ s⁻¹ (also reported as ~10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹ range) [2] |
| Quantified Difference | TTPA exhibits a mobility that is >170 times higher than the baseline Spiro-OMeTAD value. |
| Conditions | Neat, vacuum-deposited amorphous thin films. TTPA mobility measured at 7 × 10⁻³ cm²/V·s [1]. Spiro-OMeTAD baseline mobility from SCLC measurement [2]. |
Why This Matters
A higher intrinsic hole mobility enables the fabrication of thicker, more robust hole-transport layers without a voltage penalty, simplifying device architecture and potentially improving long-term operational stability by reducing reliance on dopants.
- [1] Shiau, Y.-J., et al. (2017). Very high hole drift mobility in neat and doped molecular thin films for normal and inverted perovskite solar cells. Nano Energy, 41, 681-686. View Source
- [2] Zhang, J., et al. (2017). Optical Properties, Energy Levels, and Hole Mobility Measurements by SCLC Methods of Composite HTMs and Spiro-OMeTAD. Scientific Reports, 7, 4464. View Source
